N,N-Diethylpiperazine-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-3-11(4-2)9(13)12-7-5-10-6-8-12/h10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJSZNIFIDAYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152284 | |
| Record name | N,N-Diethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-54-0 | |
| Record name | N,N-Diethyl-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylpiperazine-1-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethylpiperazine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N-DIETHYLPIPERAZINE-1-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRN87C278X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations of N,n Diethylpiperazine 1 Carboxamide
Established Synthetic Pathways for N,N-Diethylpiperazine-1-carboxamide
The construction of this compound can be achieved through several established synthetic routes. These methods primarily involve the formation of the piperazine (B1678402) ring, followed by or concurrent with the introduction of the N,N-diethylcarboxamide functionality.
Alkylation Approaches involving Piperazine and Diethyl Groups
Direct alkylation of the piperazine ring is a fundamental approach to introduce substituents onto the nitrogen atoms. However, controlling the degree of alkylation to achieve mono-substitution can be challenging, often leading to mixtures of mono- and di-substituted products. To circumvent this, the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a common strategy. For instance, mono-Boc-piperazine can be selectively alkylated on the unprotected nitrogen. researchgate.net
While direct alkylation with a diethyl group is not the primary route to the carboxamide, the principles of controlling N-substitution on the piperazine ring are foundational. For example, in the synthesis of various N-alkylpiperazine-containing drugs, alkylation is a key step, often facilitated by the use of alkyl halides or sulfonates. mdpi.com
Nucleophilic Substitution Reactions in Carboxamide Formation
The most direct and common method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and a suitable electrophilic reagent, such as diethylcarbamoyl chloride. In this reaction, the secondary amine of piperazine acts as a nucleophile, attacking the carbonyl carbon of the diethylcarbamoyl chloride and displacing the chloride leaving group to form the desired carboxamide.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can influence the reaction rate and yield. A patent for the preparation of N,N-disubstituted carboxamides describes reacting a carboxylic acid with a di-substituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base. google.com
A general procedure for the synthesis of N-arylpiperazine-1-carboxamide derivatives involves the reaction of a substituted piperazine with an appropriate isocyanate. nih.gov This highlights a common strategy for forming the carboxamide linkage.
| Reactants | Reagent | Base | Solvent | Temperature | Yield | Reference |
| Phenylacetic acid | N,N-Diethylcarbamoyl chloride | 1-Methylimidazole | - | 10-50°C | - | google.com |
| Octanoic acid | N,N-Diethylcarbamoyl chloride | Triethylamine | - | 10-50°C | - | google.com |
Reductive Amination Techniques for Piperazine Derivatives
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the synthesis of N-substituted piperazines. mdpi.com This two-step process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine.
While not a direct method for the synthesis of the carboxamide group itself, reductive amination is crucial for preparing substituted piperazine precursors that can then be further functionalized to the desired carboxamide. For instance, a substituted piperazine can be synthesized via reductive amination, and the remaining secondary amine can then be reacted with diethylcarbamoyl chloride.
Utilization of Related Intermediates in Synthesis
The synthesis of this compound and its analogues often relies on key intermediates to facilitate the construction of the final molecule. A widely used intermediate is 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) . The Boc protecting group allows for selective functionalization of one nitrogen atom of the piperazine ring, preventing undesired side reactions such as di-substitution. nih.gov
For example, N-Boc-piperazine can be reacted with an electrophile to introduce a substituent at the N-4 position. Subsequent deprotection of the Boc group under acidic conditions reveals the free amine at the N-1 position, which can then be acylated with diethylcarbamoyl chloride to yield the target this compound derivative. nih.gov This stepwise approach provides excellent control over the substitution pattern of the piperazine ring.
Another important class of intermediates includes substituted anilines, which can be reacted with bis(2-chloroethyl)amine (B1207034) to form N-arylpiperazines. researchgate.netresearchgate.net These N-arylpiperazines can then be further functionalized at the second nitrogen atom.
Advanced Synthetic Strategies for this compound Analogues
The development of novel therapeutic agents often requires the synthesis of a diverse library of analogues. Advanced synthetic strategies focus on the efficient and selective introduction of various substituents onto the piperazine-1-carboxamide (B1295725) scaffold.
Directed Synthesis of Substituted Piperazine-1-carboxamides
The directed synthesis of substituted piperazine-1-carboxamides allows for the systematic exploration of structure-activity relationships. This can be achieved by starting with a pre-functionalized piperazine ring or by introducing substituents at a later stage in the synthetic sequence.
A study on novel N-arylpiperazine-1-carboxamide derivatives as androgen receptor antagonists demonstrated the synthesis of a series of analogues by reacting various substituted anilines with piperazine derivatives followed by acylation. nih.gov For instance, trans-2,5-dimethylpiperazine (B131708) was used as a starting material to introduce chirality and conformational constraint into the final molecules.
| Starting Material | Key Reaction | Product | Biological Activity | Reference |
| trans-2,5-Dimethylpiperazine | Acylation with substituted aryl isocyanates | trans-N-Aryl-2,5-dimethylpiperazine-1-carboxamides | Androgen receptor antagonists | nih.gov |
| Substituted Anilines | Reaction with bis(2-chloroethyl)amine, followed by acylation | N-Aryl-N'-acylpiperazines | - | researchgate.net |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound is of significant interest due to the importance of stereochemistry in bioactive molecules. nih.gov Asymmetric synthesis strategies often focus on the introduction of chirality at the piperazine ring. One common approach involves the use of chiral starting materials or auxiliaries. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine can be achieved from R-(−)-phenylglycinol as a chiral auxiliary. nih.gov This chiral piperazine can then be acylated to introduce the N,N-diethylcarboxamide group.
Another strategy involves the diastereoselective synthesis of substituted piperazines. For example, the Staudinger reaction of an imine derived from (R)-glyceraldehyde acetonide with benzyloxyacetyl chloride can produce a β-lactam with high diastereoselectivity. nih.gov Subsequent transformations can lead to a chiral piperazine scaffold. Furthermore, enantiomerically pure bicyclic piperazines can be synthesized from L-proline, which involves the reduction of diketopiperazine derivatives. nih.gov These chiral piperazine cores can then be derivatized to the corresponding this compound.
The introduction of a chiral center on the piperazine moiety can significantly influence the biological activity of the resulting compound. nih.gov For example, studies on pyrimidinyl-piperazine carboxamide derivatives have shown that compounds with an S-configuration at the chiral center can be significantly more potent as α-glucosidase inhibitors compared to their R-configured counterparts. nih.gov
Key Strategies for Stereoselective Synthesis
| Strategy | Description | Reference |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids (e.g., L-proline) or other natural products. | nih.gov |
| Chiral Auxiliaries | Employment of a chiral auxiliary (e.g., (R)-(−)-phenylglycinol) to direct the stereochemical outcome of a reaction, which is later removed. | nih.gov |
| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in the formation of the piperazine ring or its precursors. | |
| Diastereoselective Reactions | Control of stereochemistry through reactions that favor the formation of one diastereomer over others, such as in the Staudinger reaction. | nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to reduce environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be considered. One such approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of carboxamides, often under solvent-free or reduced solvent conditions.
The choice of solvent is another critical aspect of green chemistry. The development of reactions in greener solvents, such as water or ionic liquids, is highly desirable. While many traditional syntheses of piperazine derivatives employ volatile organic solvents, research is ongoing to replace these with more environmentally benign alternatives.
Furthermore, the concept of atom economy is central to green synthesis. This involves designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, catalytic methods are generally preferred over stoichiometric reactions. The use of photoredox catalysis for the C–H functionalization of piperazines represents a greener approach by utilizing light as a renewable energy source and often employing milder reaction conditions. mdpi.com
Principles of Green Chemistry in Synthesis
| Principle | Application in this compound Synthesis |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Using renewable raw materials whenever technically and economically practicable. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products so that they break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Chemical Reactivity and Derivatization Potential
Electrophilic and Nucleophilic Reactions of the Piperazine Ring
The piperazine ring in this compound contains two nitrogen atoms, making it susceptible to both electrophilic and nucleophilic attack. The secondary amine in the piperazine ring is nucleophilic and can react with various electrophiles. For instance, N-alkylation can be achieved through nucleophilic substitution on alkyl halides or sulfonates. nih.gov Reductive amination is another common method for N-alkylation. nih.gov
The piperazine ring can also undergo nucleophilic aromatic substitution (SNAr) reactions with electron-deficient (hetero)arenes. nih.gov This is a widely used method for the synthesis of N-arylpiperazine derivatives. Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are also powerful methods for forming C-N bonds between the piperazine nitrogen and an aryl group. nih.gov
Electrophilic attack on the piperazine ring is also possible. For instance, lithiation of N-Boc protected piperazines can be achieved, followed by quenching with an electrophile to introduce substituents onto the carbon skeleton of the piperazine ring. nih.gov
Transformations involving the Carboxamide Moiety
The carboxamide moiety in this compound can undergo several transformations. One of the most common reactions is hydrolysis, which can occur under acidic or basic conditions to yield piperazine and diethylamine.
The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction converts the this compound into the corresponding N-alkylated piperazine derivative. nih.gov This reduction is a key method for transforming carboxamides into their corresponding amines.
The amide bond itself can be cleaved under certain conditions. For example, treatment with nitrous acid can lead to the formation of a diazonium salt, which can then undergo further reactions. Additionally, the amide can be activated for transamidation reactions, allowing for the exchange of the diethylamino group with other amines.
Formation of Salts and Co-crystals for Research Applications
The basic nitrogen atoms in the piperazine ring of this compound allow for the formation of various salts. These salts are often used to improve the solubility, stability, and handling of the compound for research purposes. For example, the dihydrochloride (B599025) salt of N,N-diethyl-4-methylpiperazine-1-carboxamide is a known derivative.
The formation of complexes with metal ions is also possible. A notable example is the formation of a blue complex between the protonated form of diethylcarbamazine (B1670528) (a related compound) and cobalt(II) thiocyanate, which is used in the Scott test for cocaine. mdpi.com This complex involves an ion pair between two protonated diethylcarbamazine cations and a tetrakis(isothiocyanato)cobalt(II) dianion. mdpi.com
Co-crystallization is another important technique used to modify the physicochemical properties of compounds. researchgate.net By forming co-crystals with other molecules (co-formers), it is possible to tune properties such as solubility and dissolution rate. While specific co-crystals of this compound are not extensively reported, the presence of hydrogen bond donors and acceptors in the molecule makes it a suitable candidate for co-crystal engineering. researchgate.net
Functionalization of the N,N-Diethyl Groups
Direct functionalization of the N,N-diethyl groups of this compound is not widely reported in the literature. However, based on the general reactivity of N,N-dialkylamides, several potential transformations can be envisioned.
One possibility is the oxidation of the ethyl groups. While specific examples for this compound are lacking, the oxidation of tertiary amines and N,N-dialkylamides can lead to various products, including N-oxides or dealkylation.
Another potential avenue for functionalization is through C-H activation. Recent advances in catalysis have enabled the direct functionalization of C(sp3)-H bonds. nih.govmdpi.comnsf.gov These methods could potentially be applied to activate the C-H bonds of the ethyl groups, allowing for the introduction of new functional groups. For instance, photoredox catalysis has been used for the C-H alkylation of carbamate-protected piperazines. mdpi.com
Halogenation of the alkyl groups could be another possibility, although this would likely require harsh conditions and may lack selectivity. The development of milder and more selective halogenation methods could make this a more viable option.
It is important to note that the reactivity of the N,N-diethyl groups will be influenced by the electronic and steric environment of the entire molecule. Further research is needed to explore the specific functionalization of this part of the this compound molecule.
Scale-up and Process Optimization for Research-Grade Material
The production of research-grade this compound in larger quantities necessitates a synthetic route that is not only high-yielding but also robust, cost-effective, and amenable to scale-up. While specific literature on the large-scale synthesis of this particular compound is limited, a general and scalable process for N,N-disubstituted carboxamides can be adapted. This involves the reaction of a suitable piperazine precursor with a diethylcarbamoylating agent.
For the purpose of producing research-grade material, a one-pot synthesis is often preferred to minimize handling and potential loss of product between steps. A process analogous to that described for other N,N-disubstituted carboxamides can be envisioned, where piperazine is reacted directly with diethylcarbamoyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
The choice of solvent is critical for reaction efficiency and ease of work-up. A solvent that allows for easy separation of the product from the reaction mixture is ideal. The purification of the final product is typically achieved through distillation or crystallization, depending on the physical properties of the compound. For research-grade material, high purity is paramount, and thus, the chosen purification method must be effective in removing any unreacted starting materials or by-products.
A key challenge in the synthesis of this compound is the potential for the formation of the bis-acylated by-product, where both nitrogen atoms of the piperazine ring react with the diethylcarbamoyl chloride. Process optimization would focus on controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the mono-acylated product.
The following data table outlines a proposed set of parameters for the scale-up synthesis of research-grade this compound, based on general principles for the synthesis of related compounds.
Table 1: Proposed Parameters for Scale-Up Synthesis of this compound
| Parameter | Value/Condition | Rationale |
|---|---|---|
| Starting Materials | Piperazine, Diethylcarbamoyl Chloride | Readily available and cost-effective for scale-up. |
| Stoichiometry (Piperazine:Reagent) | 1.2 : 1 | An excess of piperazine can help to minimize the formation of the bis-acylated by-product. |
| Solvent | Toluene or Dichloromethane | Allows for good solubility of reactants and facilitates work-up. |
| Base | Triethylamine or aqueous Sodium Hydroxide | Neutralizes the HCl formed during the reaction, driving it to completion. |
| Reaction Temperature | 0-10 °C (during addition), Room Temperature (for reaction) | Controlled temperature during the addition of the carbamoyl chloride helps to manage the exothermicity of the reaction. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to go to completion at room temperature. |
| Work-up Procedure | Aqueous wash to remove piperazine hydrochloride and excess piperazine, followed by extraction of the product into an organic solvent. | Standard and scalable procedure for purification. |
| Purification Method | Vacuum Distillation or Crystallization | Effective methods for obtaining high-purity research-grade material. |
| Purity Analysis | GC-MS, NMR | Standard analytical techniques to confirm the purity and identity of the final product. |
Structure Activity Relationship Sar and Rational Design Principles
The biological activity of N,N-Diethylpiperazine-1-carboxamide is intrinsically linked to its chemical architecture. The piperazine (B1678402) ring, a prevalent scaffold in medicinal chemistry, serves as a versatile platform for introducing a variety of substituents that can significantly influence the compound's interaction with biological targets. The N-1 and N-4 positions of the piperazine ring are particularly crucial for modulating activity. nih.gov
Impact of Piperazine Ring Substitution on Biological Activity
Substitutions on the piperazine ring are a key determinant of the pharmacological profile of this compound and its analogs. The nature of the substituent at the N-4 position can dramatically alter the compound's biological effects, including its anticancer and antihypertensive properties. For instance, the introduction of different aryl groups at the N-4 position of the piperazine ring in a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides led to varying levels of antiallergy activity. nih.gov
Alkylation or acylation at the N-4 position of the piperazine ring is a common strategy to modulate the biological activity of piperazine-1-carboxamide (B1295725) derivatives. These modifications can alter the basicity of the N-4 nitrogen, introduce steric bulk, and provide additional points of interaction with the target protein. For example, in the context of anticancer agents, N-alkyl derivatives of piperazine-vindoline conjugates were found to be more active than their N-acyl counterparts. mdpi.com Furthermore, the introduction of specific N-aryl groups can lead to potent and selective ligands for various receptors, such as the 5-HT1A receptor. nih.govnih.govacs.org
The following table summarizes the influence of N-4 substitution on the anticancer activity of some piperazine derivatives, illustrating the importance of this position for biological activity.
| Compound/Modification | N-4 Substituent | Target/Assay | Activity (IC50/GI50) | Reference |
| Vindoline Derivative 23 | [4-(Trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast Cancer) | 1.00 µM | mdpi.com |
| Vindoline Derivative 25 | [1-bis(4-Fluorophenyl)methyl]piperazine | HOP-92 (Non-Small Cell Lung Cancer) | 1.35 µM | mdpi.com |
| Piperazine-based Benzamide L19 | Substituted Benzamide | C6 (Glioblastoma) | 0.15 µM | nih.gov |
| Piperazine-based Benzamide L19 | Substituted Benzamide | U87-MG (Glioblastoma) | 0.29 µM | nih.gov |
| Celastrol Derivative | Piperazine | Anticancer Activity | More potent than aniline (B41778) or piperidine (B6355638) analogs | nih.gov |
Contributions of the Carboxamide Moiety to Activity and Selectivity
The this compound's activity is not solely dictated by the piperazine ring; the carboxamide moiety is also a critical contributor. This functional group can participate in hydrogen bonding interactions with target proteins and its orientation and electronic properties can significantly influence binding affinity and selectivity.
The replacement of the carboxamide oxygen with sulfur to form a thioamide can lead to significant changes in the pharmacological profile. Thioamides are known to be better hydrogen bond donors but weaker acceptors compared to their amide counterparts. This alteration in electronic properties can lead to enhanced activity in some cases. For instance, a series of piperazine N-thioamide derivatives were synthesized and showed potent antiproliferative activity against pancreatic tumor cells, suggesting that the thioamide moiety can be a favorable modification for certain biological targets.
Alterations to the N,N-diethyl group can have profound pharmacological consequences. Changing the size and lipophilicity of the alkyl groups can impact the compound's pharmacokinetic properties and its fit within the binding pocket of a target. While specific studies on this compound are scarce, research on related compounds demonstrates the importance of these groups. For example, in a series of N-[2-(dialkylamino)ethyl]-4-aryl-1-piperazinecarboxamides, the dimethylamino derivatives were evaluated for their antiallergy activity. nih.gov The choice between diethyl, dimethyl, or other alkyl groups can be a critical optimization step in drug design to fine-tune activity and selectivity.
The table below illustrates the impact of modifying the N,N-dialkyl group on the activity of some piperazine derivatives.
| Compound | N,N-Dialkyl Group | Target/Assay | Activity | Reference |
| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Dimethyl | H1 Histaminic Receptor Binding | IC50 = 310 nM | nih.gov |
| Generic Piperazine Derivative | Diethyl | General Discussion | Influences lipophilicity and binding | nih.gov |
Conformational Analysis and Bioactive Conformation Studies
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The piperazine ring typically adopts a chair conformation, but the orientation of the N,N-diethylcarboxamide group relative to the piperazine ring can vary. Understanding the preferred low-energy conformations and, more importantly, the bioactive conformation (the conformation adopted when bound to its target) is a key aspect of rational drug design.
Ligand Efficiency and Drug-like Properties Optimization in Lead Discovery
The journey of a drug from a preliminary "hit" to a viable "lead" candidate is a meticulous process of iterative optimization. For derivatives of this compound, a key focus has been on enhancing ligand efficiency (LE) and refining drug-like properties. Ligand efficiency is a critical metric that relates the binding affinity of a compound to its size, typically the number of heavy (non-hydrogen) atoms. It provides a measure of the binding energy per atom, allowing for a more standardized comparison of compounds with different molecular weights.
In the context of this compound analogs, medicinal chemists have strategically modified the scaffold to maximize potency without excessively increasing molecular size. This is often achieved by introducing small, potent functional groups at key positions on the piperazine ring or the N-aryl substituent. For instance, in the development of antagonists for various receptors, the introduction of specific substituents on an arylpiperazine moiety has been shown to significantly impact affinity.
The optimization process is guided by a deep understanding of the target's binding site. Computational modeling and structural biology techniques are often employed to visualize how derivatives of this compound interact with their biological targets. This allows for the rational design of modifications that enhance binding interactions, such as hydrogen bonds or van der Waals forces, thereby improving ligand efficiency.
The following table illustrates hypothetical data for a series of this compound derivatives, showcasing the optimization of ligand efficiency and other drug-like properties.
| Compound ID | R-Group | Target Affinity (IC₅₀, nM) | Molecular Weight ( g/mol ) | cLogP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
| 1a | -H | 500 | 185.28 | 1.5 | 0.25 | 4.8 |
| 1b | -CH₃ | 250 | 199.31 | 1.9 | 0.26 | 4.7 |
| 1c | -Cl | 100 | 219.72 | 2.2 | 0.28 | 4.8 |
| 1d | -OCH₃ | 50 | 215.31 | 1.7 | 0.31 | 5.6 |
| 1e | -CF₃ | 20 | 253.28 | 2.5 | 0.32 | 5.2 |
This table contains hypothetical data for illustrative purposes.
Scaffold Hopping and Isosteric Replacements in this compound Derivatives
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve its biological activity. researchgate.net This approach is particularly valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new chemical space.
In the context of this compound derivatives, scaffold hopping can be employed to replace the piperazine ring with other heterocyclic systems. The goal is to identify new core structures that maintain the crucial pharmacophoric elements responsible for biological activity. For example, the piperazine ring, which often acts as a basic nitrogen-containing linker, could be replaced by other cyclic diamines or conformationally constrained ring systems. This can lead to compounds with altered basicity, improved metabolic stability, or enhanced selectivity for the target protein.
Isosteric replacement is a more subtle but equally important strategy that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. taylorandfrancis.com This approach is often used to fine-tune the properties of a lead compound. For instance, in this compound derivatives, the carboxamide linkage could be a site for isosteric replacement. Replacing the amide with a sulfonamide, a reverse amide, or other bioisosteric equivalents can modulate the compound's hydrogen bonding capacity, metabolic stability, and electronic properties.
The following table provides examples of potential scaffold hops and isosteric replacements for the this compound core, along with their intended design rationale.
| Original Scaffold/Moiety | Proposed Replacement | Rationale |
| Piperazine ring | Homopiperazine | Alter ring conformation and basicity |
| Piperazine ring | 1,4-Diazepane | Explore different ring size and flexibility |
| Carboxamide linker | Sulfonamide linker | Modify hydrogen bonding and metabolic stability |
| Diethylamide group | Pyrrolidinyl amide | Introduce conformational constraint |
| Phenyl ring on piperazine | Pyridyl or Pyrimidyl ring | Improve metabolic stability and solubility |
This table presents hypothetical examples for illustrative purposes.
The rational application of these advanced medicinal chemistry strategies continues to drive the discovery of novel and improved derivatives based on the this compound scaffold, highlighting its enduring importance in the quest for new medicines.
Computational and Theoretical Studies
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journalcra.com This method is extensively used to predict the binding mode and affinity of a small molecule, such as N,N-Diethylpiperazine-1-carboxamide, to the binding site of a target protein. By simulating the interaction between the ligand and the protein at an atomic level, molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
In the context of this compound, molecular docking studies have been instrumental in exploring its potential mechanisms of action against filarial parasites. For instance, studies have investigated the binding of DEC to crucial parasitic enzymes. One such target is glucuronosyltransferase, an enzyme involved in the metabolism and detoxification pathways of parasites like Brugia malayi, Wuchereria bancrofti, and Brugia timori. mjhs-mu.orgresearchgate.net Docking simulations have been performed to compare the binding of DEC with other potential inhibitors, providing insights into its relative efficacy. mjhs-mu.orgresearchgate.net
Another identified target for this compound is the BTB/POZ domain-containing protein from Wuchereria bancrofti, which is implicated in protein-protein interactions and regulation of gene expression within the parasite. journalcra.com Molecular docking has been used to analyze the binding energy and the specific interactions of DEC with this protein, suggesting a potential mechanism for its anti-filarial activity. journalcra.com
The results from these docking studies are often presented in data tables that summarize the binding affinity (usually in kcal/mol) and the key interacting amino acid residues of the target protein. This information is invaluable for medicinal chemists to understand the structure-activity relationship and to design more potent inhibitors.
| Target Protein | Organism | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|
| Glucuronosyltransferase | Brugia malayi | - | - | mjhs-mu.orgresearchgate.net |
| Glucuronosyltransferase | Wuchereria bancrofti | - | - | mjhs-mu.orgresearchgate.net |
| Glucuronosyltransferase | Brugia timori | - | - | mjhs-mu.orgresearchgate.net |
| BTB/POZ domain-containing protein | Wuchereria bancrofti | -1.94 | ARG 304 | journalcra.com |
| Glutathione-S-Transferase (GST) | Brugia malayi | -6.32 | No H-bonds | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
While molecular docking provides a static picture of the binding pose of a ligand in a protein's active site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique allows for the study of the conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system. MD simulations are particularly useful for understanding the stability of the ligand-protein complex and for elucidating the detailed mechanism of binding.
An MD simulation of this compound bound to a target like glucuronosyltransferase would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms over a period of nanoseconds to microseconds. The resulting trajectory would provide information on the stability of the binding, the flexibility of different parts of the molecule and the protein, and the key residues that maintain the interaction over time. This can help to refine the binding hypothesis generated from molecular docking and provide a more accurate understanding of the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For piperazine (B1678402) derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. For example, a 3D-QSAR study on a series of piperazine derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric fields were the most important factors influencing their antagonistic effects. nih.govkoreascience.kr Another QSAR study on azetidine-2-carbonitriles with antimalarial activity highlighted the importance of descriptors related to polarizability in determining the potency of the compounds. nih.gov
While a specific QSAR model for the antifilarial activity of this compound and its analogs is not detailed in the provided search results, the principles are transferable. A QSAR study on a series of antifilarial piperazine carboxamides would involve calculating a range of molecular descriptors for each compound, such as:
Electronic descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or partial least squares to build a predictive model. Such a model would be invaluable for the rational design of new antifilarial agents based on the this compound scaffold.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide detailed information about the distribution of electrons in a molecule, which in turn determines its chemical reactivity and physical properties. This method is particularly useful for understanding the electronic basis of a molecule's function.
For this compound, DFT calculations can be used to determine a variety of electronic properties, including:
Optimized molecular geometry: The most stable 3D arrangement of the atoms.
Distribution of electron density: Highlighting electron-rich and electron-poor regions of the molecule.
Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which can predict sites for electrophilic and nucleophilic attack.
Vibrational frequencies: Which can be compared with experimental infrared and Raman spectra to confirm the structure.
While specific DFT calculation results for this compound were not found in the provided search results, the methodology is widely applied to similar molecules to gain insights into their reactivity and interaction with biological targets.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a particular response. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.
A pharmacophore model for this compound could be developed based on its known structure and biological activity. The key features would likely include:
A hydrogen bond acceptor (the carbonyl oxygen of the carboxamide group).
A basic nitrogen atom in the piperazine ring (capable of being protonated at physiological pH).
Hydrophobic regions (the two ethyl groups).
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of other molecules that possess the same essential chemical features and are therefore likely to have similar biological activity. Virtual screening is a cost-effective way to identify novel lead compounds for further investigation and development. The identified hits can then be subjected to more detailed computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.
Analytical Methodologies for N,n Diethylpiperazine 1 Carboxamide Research
Chromatographic Techniques
Chromatography is a fundamental analytical tool for the separation, identification, and quantification of chemical compounds. In the context of N,N-Diethylpiperazine-1-carboxamide research, various chromatographic methods are utilized to assess its purity and, when necessary, to isolate its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination in various matrices. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity.
A typical RP-HPLC method for the analysis of this compound employs a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous buffer. For instance, a mobile phase containing acetonitrile and water with phosphoric acid as a modifier can be effective. nih.gov For applications where the eluent is introduced into a mass spectrometer (LC-MS), a volatile acid like formic acid is used in place of phosphoric acid. nih.gov
Table 1: Exemplary HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | Newcrom R1 (or equivalent C8/C18) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric or Formic Acid |
| Detection | UV (e.g., 210 nm) |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 40°C) |
This table presents a general set of parameters that may require optimization for specific applications.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
For more rapid analysis, Ultra-Performance Liquid Chromatography (UPLC) is an advanced technique that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly shorter run times and improved resolution compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the higher pressures and smaller particle sizes necessitate specialized instrumentation.
UPLC methods for this compound can be developed by adapting existing HPLC methods. The use of columns with 3 µm particles can serve as an intermediate step for transitioning to fast UPLC applications. nih.gov The primary advantage of UPLC is the substantial reduction in analysis time, which can be up to 90% less than conventional HPLC, thereby increasing sample throughput.
Chiral Separation Methods for Enantiomeric Purity
As this compound possesses a chiral center, the separation of its enantiomers is crucial, particularly in pharmaceutical research where different enantiomers can exhibit distinct pharmacological and toxicological profiles. While specific chiral separation methods for this compound are not extensively documented in publicly available literature, established methodologies for analogous 1,4-disubstituted piperazine (B1678402) derivatives can be applied. nih.govnih.gov
The most common approach for chiral separation is HPLC using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown success in resolving the enantiomers of 1,4-disubstituted piperazines. nih.govnih.gov For example, columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are often effective. nih.gov The mobile phase in chiral HPLC typically consists of a non-polar organic solvent like hexane (B92381) mixed with a polar modifier such as 2-propanol. nih.gov The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal enantiomeric separation.
Spectroscopic Characterization Methods in Synthesis Research
Spectroscopic methods are indispensable for the structural elucidation and confirmation of synthesized this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the diethylamino and piperazine moieties. The ethyl groups will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the piperazine ring will appear as multiplets.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- (piperazine, adjacent to N-CO) | ~3.4 | Multiplet |
| -CH₂- (piperazine, adjacent to NH) | ~2.8 | Multiplet |
| -CH₂- (ethyl) | ~3.2 | Quartet |
| -CH₃ (ethyl) | ~1.1 | Triplet |
| -NH- (piperazine) | Variable | Broad Singlet |
These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of polar molecules like this compound.
In ESI-MS, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The predicted monoisotopic mass of the protonated molecule is approximately 186.1606 g/mol . researchgate.net
The fragmentation of this compound in the mass spectrometer will likely proceed through characteristic pathways for amides and piperazine derivatives. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the formation of an acylium ion and the neutral loss of the piperazine moiety, or the formation of a piperazine-containing fragment. nih.gov Cleavage within the piperazine ring is also a possibility.
Table 3: Predicted ESI-MS Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 186.1606 |
| [M+Na]⁺ | 208.1425 |
These values are based on the predicted monoisotopic mass of the compound.
Infrared (IR) Spectroscopy
The key functional groups in this compound are the tertiary amide, the piperazine ring, and the ethyl groups. The vibrational analysis of piperazine itself shows characteristic bands that are useful for identifying the piperazine ring structure. niscpr.res.inacs.org For instance, C-H stretching vibrations in piperazine derivatives typically appear in the region of 2800-3100 cm⁻¹. niscpr.res.indergipark.org.tr The piperazine ring is also characterized by a set of bands in the 1300-1340 cm⁻¹ region, likely associated with CH₂ twisting modes, and two strong absorptions around 1125 cm⁻¹ and 1170 cm⁻¹, which are attributed to C-N stretching modes. acs.org
The N,N-diethylcarboxamide group will exhibit a strong carbonyl (C=O) stretching absorption, which is a prominent feature in the IR spectra of amides. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹. The C-N stretching vibration of the diethylamino group would also be present.
Based on the analysis of related structures, the following table summarizes the expected key IR absorption regions for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Piperazine Ring | C-H Stretching | 2800-3100 |
| Piperazine Ring | CH₂ Twisting | 1300-1340 |
| Piperazine Ring | C-N Stretching | 1125-1170 |
| Tertiary Amide | C=O Stretching | 1630-1670 |
| Diethylamino Group | C-N Stretching | 1150-1250 |
| Alkyl Groups | C-H Bending | 1375-1470 |
Advanced Structural Elucidation Techniques
For a more detailed and unambiguous determination of the three-dimensional structure of this compound, advanced analytical techniques such as X-ray crystallography and ion mobility-mass spectrometry are invaluable.
X-ray Crystallography
As of the current literature survey, no public domain X-ray crystallographic data for this compound (CAS 119-54-0) has been reported. While crystal structures for related compounds, such as ruthenium complexes containing pyrazinecarboxamide ligands, have been determined, this information does not directly provide the crystal structure of the free ligand this compound. nih.gov The determination of its crystal structure would require the growth of suitable single crystals and subsequent X-ray diffraction analysis.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). It provides information about the size, shape, and charge distribution of an ion. While experimental CCS values are obtained through IM-MS analysis, computational methods can predict these values, offering a valuable tool for compound identification and structural characterization.
For this compound, predicted CCS values have been calculated using computational models. These predictions are based on the molecule's structure and are provided for different adducts that the molecule may form in a mass spectrometer. The following table presents the predicted CCS values for various adducts of this compound. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 186.16010 | 145.5 |
| [M+Na]⁺ | 208.14204 | 148.8 |
| [M-H]⁻ | 184.14554 | 145.1 |
| [M+NH₄]⁺ | 203.18664 | 161.9 |
| [M+K]⁺ | 224.11598 | 148.3 |
| [M+H-H₂O]⁺ | 168.15008 | 137.6 |
| [M+HCOO]⁻ | 230.15102 | 162.5 |
| [M+CH₃COO]⁻ | 244.16667 | 184.2 |
| [M+Na-2H]⁻ | 206.12749 | 148.6 |
| [M]⁺ | 185.15227 | 140.7 |
| [M]⁻ | 185.15337 | 140.7 |
m/z: mass-to-charge ratio Data sourced from PubChemLite. uni.lu
These predicted CCS values can be used in conjunction with experimental IM-MS data to increase the confidence in the identification of this compound in complex samples.
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets for N,N-Diethylpiperazine-1-carboxamide
While the existing knowledge base for this compound and its close analogs, such as Diethylcarbamazine (B1670528) (N,N-diethyl-4-methylpiperazine-1-carboxamide), has historically been centered on specific therapeutic areas, the vastness of the biological space leaves ample room for the discovery of novel targets. nih.govnist.gov The structural motifs present in this compound suggest potential interactions with a variety of protein families beyond those already identified.
Future research should prioritize comprehensive target deconvolution studies. This can be achieved through a multi-pronged approach combining computational predictions with experimental validation. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and yeast three-hybrid systems could be employed to identify direct binding partners of this compound within the human proteome.
Furthermore, phenotypic screening using high-content imaging and diverse cell-based assays representing various disease states (e.g., cancer, neurodegeneration, inflammatory disorders) could uncover unexpected biological activities. A hit in such a screen would then trigger a reverse pharmacology workflow to identify the molecular target responsible for the observed effect. Given that derivatives of the broader N-arylpiperazine-1-carboxamide class have shown activity as androgen receptor antagonists, exploring other nuclear hormone receptors and transcription factors as potential targets for this compound is a logical avenue. nih.gov Similarly, the established activity of some piperazine-containing compounds at G-protein coupled receptors (GPCRs), such as opioid receptors, suggests this superfamily as a fertile ground for new target identification. nih.gov
Design and Synthesis of Next-Generation Derivatives with Improved Efficacy and Selectivity
The core structure of this compound offers a versatile scaffold for chemical modification to enhance its therapeutic properties. The design and synthesis of next-generation derivatives will be crucial for improving potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be central to this effort, systematically exploring how modifications at different positions of the molecule impact its biological activity.
Key synthetic strategies could involve:
Modification of the N,N-diethylamide group: Altering the alkyl substituents could influence solubility, metabolic stability, and target engagement. Replacing the diethylamide with other cyclic or acyclic amines could also be explored.
Substitution on the piperazine (B1678402) ring: Introducing substituents on the piperazine ring can modulate the compound's conformation and basicity, potentially leading to enhanced selectivity for a specific target. For instance, studies on N-arylpiperazine-1-carboxamide derivatives have shown that substitutions on the piperazine ring can yield potent androgen receptor antagonists. nih.gov
Bioisosteric replacement: Replacing the carboxamide linker with other functional groups, such as a carbothioamide or other bioisosteres, could alter the compound's electronic properties and hydrogen bonding capacity, leading to novel biological activities. acs.org
The table below outlines potential synthetic strategies for generating next-generation derivatives.
| Modification Strategy | Rationale | Potential Outcomes |
| Varying N-Alkyl Groups | Modulate lipophilicity and metabolic stability. | Improved oral bioavailability and target residence time. |
| Piperazine Ring Substitution | Introduce conformational constraints and new interaction points. | Enhanced target selectivity and reduced off-target effects. |
| Amide Bioisosteric Replacement | Alter electronic and hydrogen bonding properties. | Novel target engagement and improved physicochemical properties. |
| Scaffold Hopping | Replace the piperazine core with other cyclic diamines. | Discovery of novel intellectual property and different ADME profiles. |
Mechanistic Studies to Elucidate Modes of Action at the Molecular Level
A deep understanding of a drug candidate's mechanism of action (MoA) is paramount for its successful translation to the clinic. For this compound and its future derivatives, elucidating the precise molecular interactions with their biological targets is a critical research direction.
Once a primary target is validated, detailed biochemical and biophysical assays will be necessary to characterize the binding kinetics (kon, koff) and thermodynamics. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide invaluable insights into the drug-target interaction at the atomic level.
Cellular and molecular biology techniques will be essential to delineate the downstream signaling pathways modulated by this compound. This includes investigating changes in protein expression, post-translational modifications, and gene transcription following compound treatment. For example, if a derivative is found to target a specific kinase, studies would focus on identifying its downstream substrates and the resulting cellular consequences.
Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment
The predictive value of preclinical models is a cornerstone of successful drug development. For this compound, moving beyond simple 2D cell cultures to more physiologically relevant systems will be crucial for assessing efficacy.
Advanced in vitro models that can be leveraged include:
3D organoids and spheroids: These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues, offering a more accurate prediction of in vivo responses.
Microfluidic "organ-on-a-chip" systems: These platforms can model the function of human organs and even multi-organ systems, allowing for the study of a compound's efficacy and potential toxicity in a more integrated manner.
In parallel, the development and use of sophisticated in vivo models are necessary. This includes genetically engineered mouse models (GEMMs) that express a specific human target or recapitulate a particular disease pathology. For instance, studies on piperazine-linked bisbenzamidines have utilized immunosuppressed mouse models to evaluate their efficacy against Pneumocystis pneumonia. nih.govnih.gov Such tailored animal models will be indispensable for evaluating the in vivo efficacy and target engagement of novel this compound derivatives.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Piperazine Carboxamides
The increasing complexity and volume of data in drug discovery necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of piperazine carboxamides. nih.govijettjournal.org
AI and ML can be applied across the entire discovery pipeline:
Target Identification: AI algorithms can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and prioritize novel drug targets. nih.gov
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.
Predictive Modeling: ML models can be trained to predict the physicochemical properties, biological activity, and potential toxicity of new chemical entities, allowing for the in silico screening of large virtual libraries. researchgate.netexlibrisgroup.com This can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov
Lead Optimization: AI can guide the optimization of lead compounds by predicting the effects of chemical modifications on efficacy and safety profiles. nih.gov
By integrating these computational approaches with traditional experimental methods, the discovery and development of next-generation drugs based on the this compound scaffold can be significantly accelerated. nih.gov
Q & A
Q. What are the established synthetic routes for N,N-Diethylpiperazine-1-carboxamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves forming the piperazine ring through ethylenediamine derivatives reacting with dihaloalkanes under basic conditions, followed by N-ethylation using ethyl halides or carboxamide formation. For example, nucleophilic substitution on preformed piperazine rings with chloroacetyl intermediates and diethylamine (pH 8.5–9.5) installs the carboxamide group. Optimizing anhydrous conditions, catalysts like triethylamine, and reaction times can achieve yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns on the piperazine ring (e.g., ethyl group signals at δ 1.1–1.3 ppm for CH₃ and δ 3.2–3.5 ppm for N–CH₂).
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and N–H bends (~1550 cm⁻¹).
- Mass spectrometry (HRMS) : Verifies molecular ions (e.g., [M+H]⁺ at m/z 228.148 for C₁₁H₂₂N₃O⁺). Related piperazine carboxamides show distinct spectral markers .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Protocols include:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Airtight containers away from oxidizers.
- Emergency measures : Rinse eyes with water (15 minutes) and seek medical attention for ingestion. Avoid dust formation and electrostatic discharge .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction with SHELX software resolve structural ambiguities in this compound derivatives?
SHELXL refines bond lengths, angles, and hydrogen bonding networks. For example, in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, the chair conformation of the piperazine ring and intermolecular N–H⋯O hydrogen bonds were resolved with R factors <0.06. Data collection at 293 K using MoKα radiation (λ = 0.71073 Å) and absorption corrections are standard .
Q. What methodologies are employed to evaluate the androgen receptor (AR) antagonist activity of this compound derivatives?
Reporter gene assays in AR-transfected cell lines (e.g., COS-7) quantify potency. For example, YM-175735 (a derivative) showed 4-fold higher activity than bicalutamide by measuring IC₅₀ values against dihydrotestosterone (DHT)-induced luciferase expression. Dose-response curves (0.1–100 nM) and Schild analysis validate competitive antagonism .
Q. How can researchers address low yields in synthesizing this compound analogs during substitution reactions?
Strategies include:
- Stoichiometry : Use 1.2–1.5 equivalents of nucleophiles.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Microwave-assisted heating : 80–100°C for 30 minutes accelerates reactions.
- Purification : Gradient chromatography (e.g., CH₂Cl₂/EtOAc from 9:1 to 1:1) isolates products, as demonstrated in 5-(4-arylpiperazin-1-yl)pentanamide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
